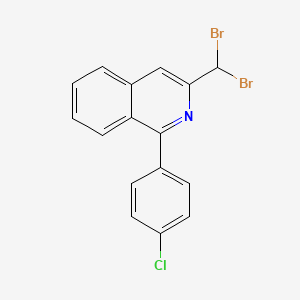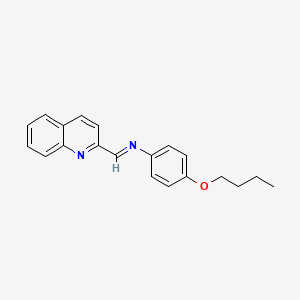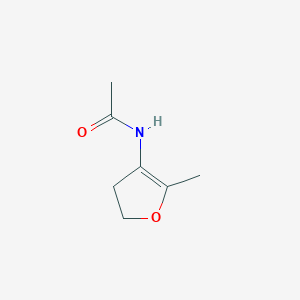
N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s long hydrocarbon chains make it amphiphilic, meaning it has both hydrophilic and hydrophobic regions. This property can be useful in various applications.
N,N’-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide): is a mouthful, but let’s break it down. The compound consists of two benzene rings connected by a 1,4-phenylene linker. Each benzene ring bears three tetradecyloxy (C14H29O) substituents.
Métodos De Preparación
Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).
Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.
Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.
Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.
Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.
Mecanismo De Acción
- The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.
- Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.
Comparación Con Compuestos Similares
Uniqueness: Highlight its long hydrocarbon chains, which distinguish it from simpler aromatic compounds.
Similar Compounds: While I don’t have a specific list, explore related amphiphilic molecules, such as other bisbenzamides or triazine-based polymers.
Remember that this compound’s applications and properties are still an active area of research, and further studies will unveil its full potential
Propiedades
| 680581-51-5 | |
Fórmula molecular |
C104H184N2O8 |
Peso molecular |
1590.6 g/mol |
Nombre IUPAC |
3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108) |
Clave InChI |
SCWAJQMCHFGWQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
methanol](/img/structure/B12902656.png)






